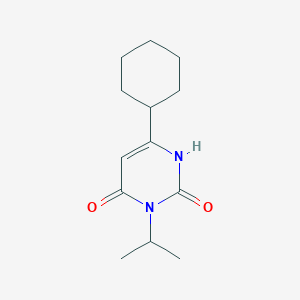

6-Cyclohexyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

6-Cyclohexyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a bicyclic heterocyclic compound featuring a tetrahydropyrimidine-dione core with cyclohexyl and isopropyl substituents.

Properties

IUPAC Name |

6-cyclohexyl-3-propan-2-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(2)15-12(16)8-11(14-13(15)17)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKWCSXHCBAEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=C(NC1=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Cyclohexyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known by its CAS number 2098075-48-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, properties, and various applications in scientific research.

- Molecular Formula : C13H20N2O2

- Molecular Weight : 236.31 g/mol

- IUPAC Name : 6-cyclohexyl-3-propan-2-yl-1H-pyrimidine-2,4-dione

- Physical State : White crystalline solid

- Solubility : Insoluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide

Anticancer Potential

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

A notable study utilized the MTT assay to assess the anticancer potential of pyrimidine-pyrazine-oxazole compounds against SiHa, A549, MCF-7, and Colo-205 cell lines. The results showed that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like etoposide .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that pyrimidine derivatives can inhibit the growth of several bacterial strains. For example, a study reported that synthesized compounds demonstrated antimicrobial activity against strains such as E. coli, S. aureus, and K. pneumoniae. The minimum inhibitory concentrations (MIC) were determined for various derivatives, showcasing their potential as antimicrobial agents .

Anti-Alzheimer's Effects

In addition to anticancer and antimicrobial activities, some derivatives of pyrimidines have shown promise as anti-Alzheimer's agents. A study highlighted the efficacy of certain compounds in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. The compound's activity was compared with donepezil, a standard treatment for Alzheimer's .

Table 1: Biological Activities of Pyrimidine Derivatives

Synthesis and Characterization

The synthesis of this compound typically involves standard organic synthesis techniques where cyclohexyl and isopropyl groups are added to the tetrahydropyrimidine ring structure. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Current Research Trends

Recent trends in research focus on optimizing the biological activity of pyrimidine derivatives through structural modifications to enhance their efficacy against specific diseases like cancer and neurodegenerative disorders. The ongoing exploration into their mechanisms of action continues to provide insights into their therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following comparison focuses on tetrahydropyrimidine-dione derivatives with varying substituents, highlighting key differences in synthesis, analytical data, and applications.

Substituent Effects on Physicochemical Properties

- Compound 12a (4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione): Substituents: Aromatic (phenyl, thiophene). Analytical Data: C 61.97%, H 4.83%, N 15.49% (calc.); C 62.12%, H 4.91%, N 15.29% (found) . Synthesis: Reflux with carbon disulfide and KOH in ethanol . Properties: Higher aromaticity may enhance π-π stacking interactions but reduce solubility compared to aliphatic analogs.

Compound 4 (6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione) :

- Target Compound (6-Cyclohexyl-3-isopropyl derivative): Substituents: Alicyclic (cyclohexyl) and branched alkyl (isopropyl).

Data Table: Key Analogs of Tetrahydropyrimidine-Dione Derivatives

Research Findings and Implications

- Structural Insights : Bulky aliphatic substituents (e.g., cyclohexyl, isopropyl) may improve metabolic stability over aromatic groups, as seen in kinase inhibitors .

- Synthetic Challenges : The target compound’s steric hindrance could complicate crystallization, necessitating advanced techniques like SHELXL for structural refinement .

- Therapeutic Potential: While direct data are lacking, structural parallels to patented antitumor agents suggest promise for further in vitro screening .

Preparation Methods

Multi-Step Organic Synthesis Approach

The synthesis typically follows a multi-step pathway involving condensation and substitution reactions to build the tetrahydropyrimidine-2,4-dione core with the desired substituents. Key features of this approach include:

- Starting from barbituric acid derivatives or related pyrimidine-2,4-dione precursors.

- Introduction of cyclohexyl and isopropyl groups via alkylation or condensation with appropriate alkyl halides or amines.

- Use of controlled reaction conditions to preserve the integrity of the carbonyl groups and ring structure.

This method leverages the reactivity of the carbonyl groups in the pyrimidine ring to facilitate substitution and ring modifications, allowing for the selective introduction of the cyclohexyl and isopropyl moieties.

Catalyst-Free, Water-Mediated Green Synthesis

Recent advances have demonstrated environmentally friendly synthesis routes for pyrimidine derivatives, which can be adapted for the preparation of 6-cyclohexyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione:

- A one-pot, multi-component reaction using barbituric acid, substituted amines, and aldehydes in aqueous media at ambient temperature.

- No external catalysts are required, making the process energy-efficient and sustainable.

- The reaction proceeds under mild conditions, producing high yields (typically 70-80%) with straightforward work-up procedures such as filtration and washing, avoiding complex chromatographic purification.

- This method emphasizes green chemistry principles, including the use of water as solvent, low energy input, and high atom economy.

Alkylation of Pyrimidinediones Using Alkyl Halides

A classical approach to introduce alkyl substituents on the pyrimidine ring involves:

- Condensation of 2,4(1H,3H)-pyrimidinediones with alkyl halides such as bromides or tosylates.

- Use of catalytic lithium iodide and sodium bicarbonate as bases in polar aprotic solvents like dimethylformamide (DMF).

- Reaction temperatures typically range from 50 to 80 °C over 15 hours.

- Subsequent purification via silica gel column chromatography yields the substituted pyrimidinedione with high purity.

This method is well-established for synthesizing 1-substituted or 3-substituted pyrimidinediones and can be adapted for the isopropyl substitution at position 3 of the tetrahydropyrimidine ring.

Carbamate and 2-Hydroxycarboxylic Acid Ester Cyclization

Another synthetic route involves:

- Reacting carbamates with 2-hydroxycarboxylic acid esters at elevated temperatures (80–250 °C).

- This reaction forms oxazolidine-2,4-dione rings, structurally related to pyrimidinediones.

- The process can be performed with or without solvents; however, solvents like toluene are preferred to facilitate azeotropic removal of byproduct alcohols.

- Stoichiometric amounts of reactants are used, with careful removal of alcohol byproducts to drive the reaction to completion.

- This method provides high yields and purity and can be modified to introduce cyclohexyl and isopropyl substituents by selecting appropriate carbamate and ester precursors.

Data Table: Summary of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Multi-step Organic Synthesis | Barbituric acid derivatives, alkyl halides | Controlled temperature, multi-step | 70-85 | Selective substitution, well-established | Requires multiple purification steps |

| Catalyst-Free Aqueous Synthesis | Barbituric acid, amines, aldehydes | Ambient temperature, water solvent | 70-80 | Green chemistry, catalyst-free, mild | Simple work-up, scalable |

| Alkylation with Alkyl Halides | Pyrimidinedione, alkyl bromides/tosylates | 50-80 °C, DMF solvent, LiI catalyst | 60-75 | High purity, established method | Requires chromatographic purification |

| Carbamate and Ester Cyclization | Carbamates, 2-hydroxycarboxylic acid esters | 80-250 °C, solvent or solventless | High | High purity, good yield | Removal of alcohol byproducts critical |

Detailed Research Findings

The multi-step organic synthesis approach is the most commonly reported method for synthesizing this compound, leveraging the reactivity of barbituric acid derivatives and alkylation chemistry to introduce the cyclohexyl and isopropyl groups.

Green synthetic methods using aqueous, catalyst-free conditions have been successfully applied to structurally related pyrimidine derivatives, offering a sustainable alternative with comparable yields and operational simplicity. These methods are particularly suitable for scale-up and industrial applications due to their mild conditions and environmental benefits.

Alkylation using alkyl halides in the presence of catalytic lithium iodide is a robust method for introducing alkyl substituents on pyrimidinedione rings. This method allows precise control over substitution patterns but requires longer reaction times and chromatographic purification.

The carbamate and 2-hydroxycarboxylic acid ester cyclization method, although more commonly used for oxazolidine-2,4-diones, provides a valuable synthetic strategy that can be adapted for related pyrimidinedione compounds. The key to success in this method is the efficient removal of alcohol byproducts to drive the cyclization reaction to completion.

Q & A

Q. What are the standard synthetic routes for 6-Cyclohexyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione?

A modified Biginelli reaction is commonly employed, involving condensation of cyclohexylcarbonyl derivatives with urea/thiourea analogs and isopropyl-substituted aldehydes. Key steps include cyclization under acidic conditions (e.g., HCl/acetic acid) and purification via recrystallization. For structurally similar tetrahydropyrimidine-diones, refluxing in ethanol with catalytic KOH has been effective for cyclization .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- NMR : H and C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, isopropyl methyl groups at δ 1.0–1.3 ppm) .

- IR : Peaks near 1700–1750 cm for carbonyl (C=O) groups .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H] for CHNO: calc. 236.15, observed 236.14) .

- Elemental Analysis : Confirmation of C, H, N content (e.g., ±0.3% deviation) .

Q. What safety protocols are recommended for handling this compound?

Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods during synthesis due to potential irritant vapors (e.g., acetic acid, DMF). Store in airtight containers at 2–8°C, as cyclized pyrimidine-diones may degrade under prolonged light exposure .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalysts : Transition metals (e.g., CuI or Pd/C) enhance cyclization efficiency, reducing side products .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes byproducts in reflux conditions .

- Temperature Control : Gradual heating (60–80°C) prevents premature decomposition of reactive intermediates .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer assays often arise from:

- Assay Variability : Standardize protocols (e.g., MIC values via broth microdilution vs. disk diffusion) .

- Structural Analogues : Compare activity of derivatives (e.g., 5-methyl vs. 6-aryl substitutions) to isolate pharmacophore contributions .

- Cellular Models : Validate results across multiple cell lines (e.g., HepG2 vs. MCF-7 for cytotoxicity) .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Docking Simulations : Use PubChem 3D conformers (CID: [reference]) to model interactions with target proteins (e.g., dihydrofolate reductase) .

- QSAR Models : Correlate electronic parameters (Hammett σ) of substituents (e.g., cyclohexyl lipophilicity) with bioactivity .

Q. How to address discrepancies in NMR data for tautomeric forms?

- Deuterated Solvents : Use DMSO-d to stabilize enol-keto tautomers and reduce exchange broadening .

- Variable Temperature NMR : Monitor shifts at 25°C vs. 60°C to identify dynamic equilibria .

- X-ray Crystallography : Resolve tautomeric states via crystal structure analysis (e.g., C=O bond lengths ~1.22 Å for dione form) .

Q. What strategies improve regioselectivity in functionalization reactions?

- Directing Groups : Introduce transient protecting groups (e.g., tert-butyldimethylsilyl) at the 3-position to steer alkylation to the 6-cyclohexyl site .

- Microwave-Assisted Synthesis : Enhances selectivity for 1,4-dione formation over 1,2-isomers via controlled heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.